molecular formula C11H7N3O3 B8760913 SQ 12,903 CAS No. 57822-77-2

SQ 12,903

Cat. No.: B8760913
CAS No.: 57822-77-2
M. Wt: 229.19 g/mol
InChI Key: ZGHSPCCBCXPOFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ 12,903 typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . Another approach includes the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

SQ 12,903 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SQ 12,903 is unique due to its specific structural features that confer high binding affinity and selectivity for glycine/NMDA receptors. This makes it a valuable compound for studying receptor interactions and developing therapeutic agents .

Properties

CAS No.

57822-77-2

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

5-oxo-6H-pyrazolo[1,5-c]quinazoline-2-carboxylic acid

InChI

InChI=1S/C11H7N3O3/c15-10(16)8-5-9-6-3-1-2-4-7(6)12-11(17)14(9)13-8/h1-5H,(H,12,17)(H,15,16)

InChI Key

ZGHSPCCBCXPOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C(=O)O

Origin of Product

United States

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